![molecular formula C19H14N2O4 B4585580 3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4585580.png)

3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile

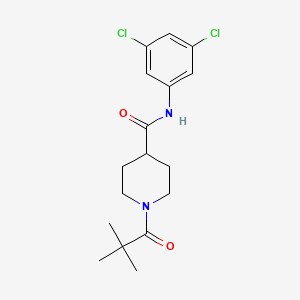

Overview

Description

The study of organic compounds involves detailed analysis of their synthesis, molecular structure, chemical and physical properties. "3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile" represents a complex molecule, potentially with applications in materials science, organic electronics, or as a precursor for further chemical modifications.

Synthesis Analysis

The synthesis of complex organic molecules typically involves multi-step reactions, starting from simpler building blocks. Techniques such as free radical polymerization, as seen in the synthesis of terpolymers like poly (styrene-acrylonitrile-linalool), can offer insights into similar processes (A. Srivastava et al., 2002)1.

Molecular Structure Analysis

Molecular structure is elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry. For instance, 1H-NMR and 13C-NMR spectroscopy provide details on the hydrogen and carbon environments within the molecule, offering insights into the structure and potential reactivity (A. Srivastava et al., 2002)1.

Chemical Reactions and Properties

Understanding the reactivity of functional groups within the molecule is crucial. For example, acrylonitrile's behavior in radical copolymerization or its interactions in biphase media can give insights into potential reactions (R. Makuška et al., 1991)2.

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are determined using techniques like differential scanning calorimetry (DSC) and X-ray crystallography. Such properties are essential for predicting the compound's behavior in different environments.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for functional group transformations, are key for understanding the compound's applications. Studies on similar compounds' synthesis and reactivity can provide valuable information (Yanan Qiu et al., 2009)3.

In the absence of direct studies on "3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile," research on similar compounds and general organic chemistry principles must guide the analysis. Further research and experimental data would be necessary to fully understand this compound's characteristics.

Scientific Research Applications

Enantioselective Biocatalysis

The enzymatic activity of Rhodococcus rhodochrous has been applied for the enantioselective hydrolysis of β-aminonitriles, which includes derivatives synthesized from acrylonitrile products, showing potential for producing specific amide pharmaceuticals with high enantiomeric purity Varsha Chhiba et al., 2012.

Molecular and Electronic Characterization

A study by Abdullah M. Asiri et al. (2011) focused on the synthesis and detailed molecular characterization of a related compound, providing insights into its electronic properties, vibrational frequencies, and potential as a nonlinear optical material, suggesting applications in optoelectronic devices Abdullah M. Asiri et al., 2011.

Catalysis and Acetylcholinesterase Inhibition

Research on (Z)-acrylonitrile analogues demonstrated their potential in catalysis and as acetylcholinesterase inhibitors, indicating a route for synthesizing bioactive molecules with therapeutic applications M. Parveen et al., 2014.

Corrosion Inhibition

Compounds with acrylonitrile functionalities have been evaluated as corrosion inhibitors for mild steel in acidic environments, showcasing their potential for industrial applications in corrosion protection C. Verma et al., 2016.

properties

IUPAC Name |

(E)-3-(5-methoxy-2-prop-2-ynoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c1-3-10-25-19-9-8-18(24-2)12-15(19)11-16(13-20)14-4-6-17(7-5-14)21(22)23/h1,4-9,11-12H,10H2,2H3/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNQELQDQCQYDS-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC#C)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OCC#C)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B4585511.png)

![3-[(acetyloxy)methyl]-7-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4585524.png)

![ethyl 2-({2-[(2-methoxyethyl)thio]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4585534.png)

![2-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B4585554.png)

![3-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1H-1,2,4-triazole](/img/structure/B4585558.png)

![ethyl 4-methyl-2-{[(5-methyl-2-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4585561.png)

![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2,5-dimethyl-3-furamide](/img/structure/B4585569.png)

![2-{4-[4-(1H-indol-3-yl)butanoyl]-1-piperazinyl}-4-methylquinoline](/img/structure/B4585571.png)

![{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetic acid](/img/structure/B4585589.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide](/img/structure/B4585606.png)

![N~1~-[2-(dimethylamino)ethyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4585607.png)